ZK 93426 Hydrochloride

Übersicht

Beschreibung

ZK 93426 Hydrochloride is a potent, selective, and competitive benzodiazepine receptor antagonist . It has IC50 values of 0.4 and 0.7 nM for inhibition of [3H]-flunitrazepam binding to rat cerebellum and hippocampus respectively .

Molecular Structure Analysis

The molecular formula of ZK 93426 Hydrochloride is C18H21ClN2O3 . The exact mass is 348.1240702 g/mol and the monoisotopic mass is also 348.1240702 g/mol . The InChI string and the canonical SMILES representation are also available .Physical And Chemical Properties Analysis

ZK 93426 Hydrochloride has a molecular weight of 348.8 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 5 rotatable bonds . The topological polar surface area is 64.2 Ų .Wissenschaftliche Forschungsanwendungen

ZK 93426 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Benzodiazepine Receptor Antagonism: ZK 93426 Hydrochloride is a potent, selective, and competitive antagonist of benzodiazepine receptors. It has shown IC50 values of 0.4 and 0.7 nM for inhibition of [3H]-flunitrazepam binding to rat cerebellum and hippocampus respectively, indicating its high affinity for these receptors .

Anxiolytic and Anxiogenic Behavioral Effects: In vivo studies have revealed that ZK 93426 Hydrochloride exhibits a profile similar to flumazenil, producing anxiogenic effects in some behavioral tests while showing anxiolytic effects in others .

Memory Process Enhancement: Human trials have reported that ZK 93426 Hydrochloride can slightly improve some memory processes, particularly long-term retrieval, when utilized in visual memory tests and word lists .

Comparison with Other Benzodiazepine Antagonists: Biochemical and pharmacological comparisons have been made between ZK 93426 Hydrochloride and other benzodiazepine receptor antagonists such as Ro 15-1788 and CGS 8216, highlighting its unique properties and potential applications .

Interaction with Scopolamine: Research has investigated the effects of ZK 93426 Hydrochloride in combination with scopolamine, a muscarinic antagonist, to understand its influence on cognitive functions .

Potential Therapeutic Applications: While not explicitly stated in the search results, the aforementioned properties suggest potential therapeutic applications for ZK 93426 Hydrochloride in treating conditions related to anxiety disorders and cognitive impairments.

Wirkmechanismus

Zukünftige Richtungen

ZK 93426 Hydrochloride can be used for the research of neurological disease .

Relevant Papers One relevant paper was found during the search. The paper titled “The effects of a benzodiazepine receptor antagonist β-carboline ZK-93426 on scopolamine-induced impairment on attention, memory and psychomotor skills” discusses the effects of ZK-93426 .

Eigenschaften

IUPAC Name |

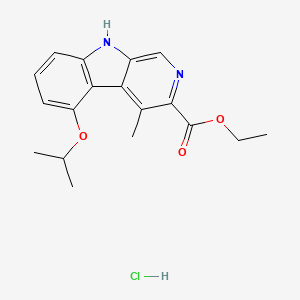

ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQJDOYVHCISJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028093 | |

| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89592-45-0 | |

| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)